1-DOCOSANOL
Overview
Description
Docosanol is a saturated fatty alcohol containing 22 carbon atoms . Traditionally, it has been used as an emollient , emulsifier , and thickener in cosmetics . In July 2000, docosanol received approval for medical use in the United States as an antiviral agent specifically for reducing the duration of cold sores . It is available over-the-counter (OTC) and is sold under the brand name Abreva among others .
Mechanism of Action
Target of Action
1-Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol containing 22 carbon atoms . The primary targets of this compound are lipid-enveloped viruses, including the herpes simplex virus (HSV) . These viruses are responsible for conditions such as cold sores or fever blisters .
Mode of Action
This compound works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents the virus from entering the cells and subsequently replicating .
Biochemical Pathways
The biochemical pathway affected by this compound involves the fusion process between the human cell plasma membrane and the HSV envelope . By inhibiting this fusion process, this compound disrupts the ability of the virus to enter the host cells and replicate .
Result of Action
The result of this compound’s action is the inhibition of viral replication within the host cells . This leads to a reduction in the duration and severity of cold sores and fever blisters . It also relieves accompanying symptoms, including tingling, pain, burning, and itching .
Action Environment
The action of this compound is influenced by the environment in which it is applied. It is used topically, and its efficacy can be affected by factors such as the severity and stage of the cold sore or fever blister, the integrity of the skin to which it is applied, and patient compliance with the treatment regimen .
Preparation Methods
Synthetic Routes::
- Docosanol can be synthesized through various methods, including hydrogenation of behenic acid or behenaldehyde .
- The hydrogenation process involves the reduction of the corresponding unsaturated fatty acid or aldehyde to form docosanol.
- Industrial production typically involves catalytic hydrogenation of behenic acid or its derivatives.
- The reaction conditions include elevated temperature and pressure, along with a suitable catalyst (e.g., palladium on carbon).
Chemical Reactions Analysis
Types of Reactions::
- Docosanol is relatively inert but can undergo typical reactions for fatty alcohols, such as oxidation , esterification , and reduction .
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Esterification: Reaction with carboxylic acids to form esters.
- Oxidation: Behenic acid (C22:0) or its derivatives.
- Reduction: Docosanol (behenyl alcohol).
Scientific Research Applications
Docosanol finds applications in various fields:
Virology: As an antiviral agent against lipid-enveloped viruses, including herpes simplex virus (HSV) .
Cosmetics: Used in formulations for skin care products due to its emollient properties.
Comparison with Similar Compounds
- Docosanol stands out due to its specific antiviral activity against HSV.
- Similar compounds include other long-chain fatty alcohols, but docosanol’s unique application lies in its effectiveness against cold sores.
Properties
IUPAC Name |
docosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPFSRXAKWQILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027286 | |
Record name | 1-Docosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Other Solid, Colorless waxy solid; [HSDB] Powder; [MSDSonline], Solid | |
Record name | 1-Docosanol | |
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Record name | 1-Docosanol | |
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Record name | Docosanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |
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Boiling Point |
180 °C at 0.22 mm Hg | |
Record name | 1-DOCOSANOL | |
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Flash Point |
195 °C | |
Record name | 1-Docosanol | |
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Solubility |
Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform, Insoluble in water, 1.96e-05 g/L | |
Record name | 1-DOCOSANOL | |
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Record name | Docosanol | |
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Density |
0.8063 g/ml at 75 °C; 0.7986 g/ml at 85 °C; 0.7911 g/ml at 95 °C | |
Record name | 1-DOCOSANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |
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Vapor Pressure |
0.00000006 [mmHg] | |
Record name | 1-Docosanol | |
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Mechanism of Action |
Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication. Unlike other cold-sore antivirals, docosanol does not act directly on the virus, and as such it is unlikely it will produce drug resistant mutants of HSV., n-Docosanol-treated cells resist infection by a variety of lipid-enveloped viruses including the herpesviruses. Previous studies of the mechanism of action demonstrated that n-docosanol inhibits an event prior to the expression of intermediate early gene products but subsequent to HSV attachment. The studies reported here indicate that n-docosanol inhibits fusion of the HSV envelope with the plasma membrane. Evidence suggests that antiviral activity requires a time-dependent metabolic conversion of the compound. Cellular resistance to infection declines after removal of the drug with a t1/2 of approximately 3 h. Reduced expression of viral genes in n-docosanol-treated cells was confirmed by a 70% reduction in expression of a reporter gene regulated by a constitutive promoter inserted into the viral genome. Inhibited release in treated cells of virion-associated regulatory proteins--an immediate post entry event--was indicated by a 75% reduction in the expression of beta-galactosidase in target cells carrying a stably transfected lacZ gene under control of an HSV immediate--early promoter. Finally, the fusion-dependent dequenching of a lipophilic fluorescent probe, octadecyl rhodamine B chloride, inserted into the HSV envelope was significantly inhibited in treated cells. Inhibition of fusion between the plasma membrane and the HSV envelope, and the subsequent lack of replicative events, may be the predominant mechanism for the anti-HSV activity of n-docosanol., Docosanol reduces viral replication and activity by effectively inhibiting the fusion between the plasma membrane and the herpes simplex virus envelope. | |
Record name | Docosanol | |
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Record name | 1-DOCOSANOL | |
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Color/Form |
Colorless waxy solid | |
CAS No. |
661-19-8, 30303-65-2 | |
Record name | Behenyl alcohol | |
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Record name | Docosanol | |
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Record name | Docosan-1-ol | |
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Record name | Docosanol | |
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Melting Point |
65-72 °C, 72.5 °C, 65 - 72 °C | |
Record name | Docosanol | |
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URL | https://www.drugbank.ca/drugs/DB00632 | |
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Record name | Docosanol | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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